

# Unraveling Saroaspidin B: A Technical Guide to its Structure and Spectroscopic Profile

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## Compound of Interest

Compound Name: Saroaspidin B

Cat. No.: B1680777

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This technical guide provides a comprehensive overview of the structure elucidation and spectroscopic characteristics of **Saroaspidin B**, a natural product isolated from *Hypericum japonicum*. This document details the experimental methodologies employed for its characterization and presents a clear summary of its spectroscopic data.

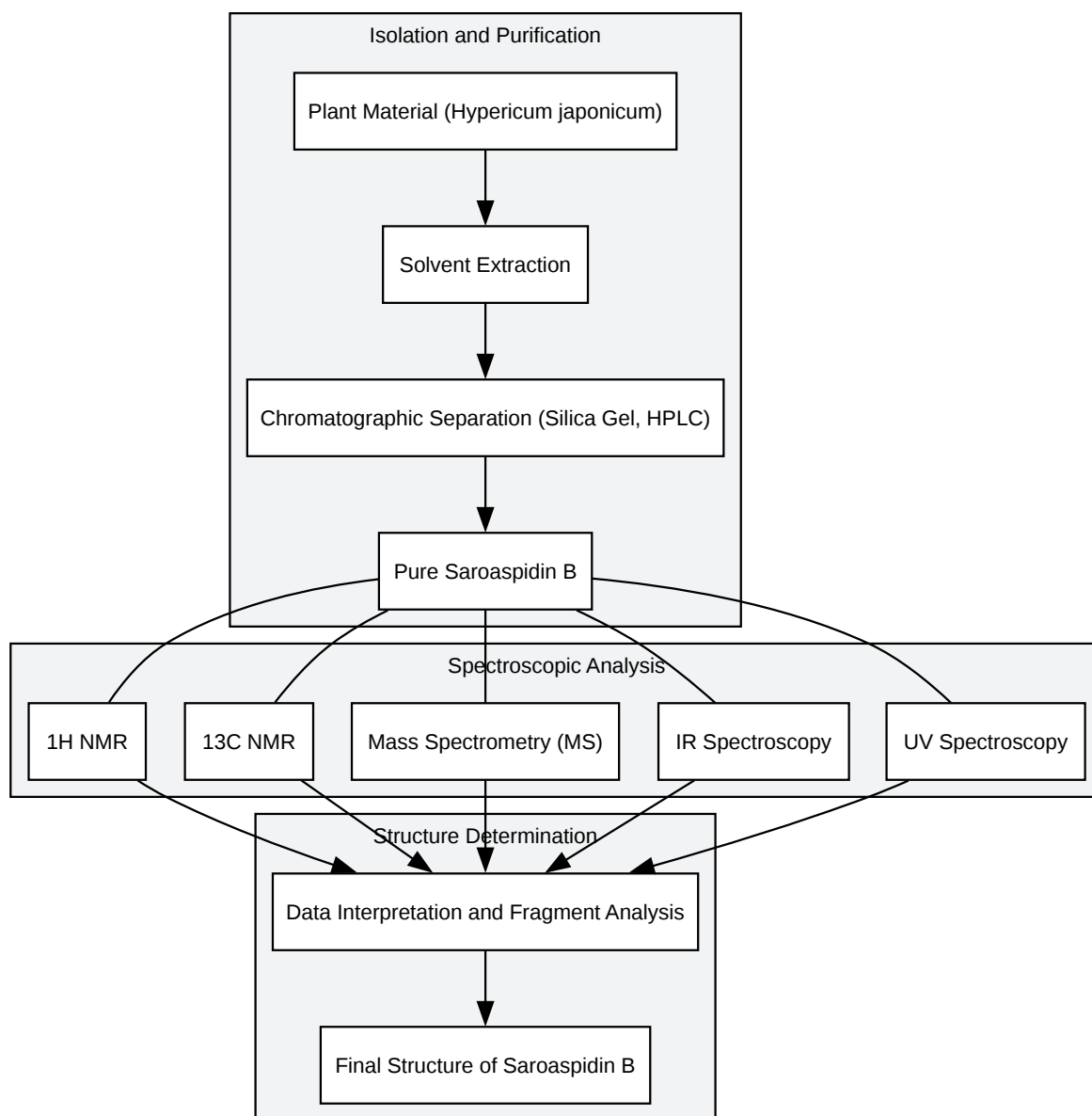
## Structural Elucidation of Saroaspidin B

**Saroaspidin B** is a phloroglucinol derivative, a class of compounds known for their diverse biological activities. Its structure was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. The core structure of **Saroaspidin B** consists of a filicinic acid moiety linked to a phloroglucinol ring via a methylene bridge.<sup>[1]</sup>

The elucidation process involved the careful analysis of spectral data to identify key functional groups and to piece together the connectivity of the atoms within the molecule.

## Experimental Workflow for Structure Elucidation

The following diagram illustrates the general workflow employed for the isolation and structural characterization of **Saroaspidin B**.



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Figure 1: Experimental workflow for the structure elucidation of **Saroaspidin B**.

## Spectroscopic Data

The spectroscopic data for **Saroaspidin B** are summarized below. These data are crucial for the identification and characterization of the compound.

## NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data were instrumental in determining the carbon-hydrogen framework of **Saroaspidin B**.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Saroaspidin B** in Acetone- $\text{d}_6$ [[1](#)]

Position	<sup>13</sup> C Chemical Shift (δc)	<sup>1</sup> H Chemical Shift (δH, mult., J in Hz)
Filicinic Acid Moiety		
1	178.5	
2	102.1	
3	182.0	
4	55.6	
4-CH <sub>3</sub> (gem-dimethyl)	25.0	1.30 (s)
4-CH <sub>3</sub> (gem-dimethyl)	25.0	1.30 (s)
5	103.5	
6	162.8	
7	19.1	
8	206.5	3.46 (s)
9	40.5	
10	17.8	
10'	17.8	1.09 (d, 6.6)
Phloroglucinol Moiety		
1'	104.9	
2'	160.7	
3'	107.4	
4'	158.4	
5'	105.7	
6'	160.7	
1''	206.5	3.10 (sept, 6.6)
2''	35.8	

3"	18.9	1.13 (d, 6.6)
3'''	18.9	1.13 (d, 6.6)
5'-CH <sub>3</sub>	8.1	1.95 (s)

## Mass Spectrometry, IR, and UV Data

Table 2: Additional Spectroscopic Data for **Saroaspidin B**[\[1\]](#)

Technique	Data
High-Resolution Mass Spectrometry (HR-MS)	C <sub>25</sub> H <sub>32</sub> O <sub>8</sub> , Found: 460.2096, Calculated: 460.2097
Infrared (IR) Spectroscopy (KBr, cm <sup>-1</sup> )	3500-3100 (enolic OH), 1605 (enolic 1,3-diketo system or 2-hydroxyaryl ketone)
Ultraviolet (UV) Spectroscopy (MeOH, nm)	288 (log ε 4.35)

## Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of **Saroaspidin B**.[\[1\]](#)

### Isolation and Purification

- Extraction: Dried, whole plant material of *Hypericum japonicum* was extracted with diethyl ether.
- Fractionation: The ether extract was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- Purification: Fractions containing **Saroaspidin B** were further purified by preparative thin-layer chromatography (TLC) on silica gel, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a JEOL JNM-GX 270 spectrometer in acetone- $\text{d}_6$ . Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-DX 300 mass spectrometer.
- Infrared Spectroscopy: IR spectra were recorded on a Hitachi 260-30 spectrophotometer using potassium bromide (KBr) pellets.
- Ultraviolet Spectroscopy: UV spectra were measured on a Shimadzu UV-240 spectrophotometer in methanol.

This guide provides a foundational understanding of the structural and spectroscopic properties of **Saroaspidin B**. The detailed data and protocols serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

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## References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
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